N-(cyclopropylmethyl)-4-iodobenzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, cyclopropylmethylamine) with 4-iodobenzoic acid or its derivative in a process known as amide coupling .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzamide core, the iodine substituent providing significant weight and potentially interesting reactivity, and the cyclopropylmethyl group which could impart conformational rigidity .Chemical Reactions Analysis
The compound could potentially undergo various reactions. The iodine could be substituted in a nucleophilic aromatic substitution reaction. The amide could be hydrolyzed under acidic or basic conditions to yield the carboxylic acid and amine .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. Factors such as the presence of the iodine and the cyclopropyl group could influence properties like density, melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Marquages par [14C] et [13C] de la N-(2-diéthylaminoéthyl)-4-iodobenzamide et de la N-(3-diméthylaminoprophyl)-4-iodobenzamide, traceurs du mélanome
- N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide show promise as agents for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995).
Phase II scintigraphic clinical trial of malignant melanoma and metastases with iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide)
- This Phase II clinical trial revealed the effectiveness of 123I-BZA as an imaging agent for primary melanomas and metastases, showing high diagnostic sensitivity, accuracy, and specificity (Michelot et al., 1993).
Radioactive Labeling for Imaging
Synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide
- Development of a 99mTc analogue of N-(2-diethylaminoethyl)-4-iodobenzamide for malignant melanoma diagnosis by SPECT (Auzeloux et al., 1999).
Radiosynthesis of no-carrier-added N-(4-dipropyl aminobutyl)-4-[125I]-iodobenzamide
- Research on the efficient labelling of this tracer with iodine-125 for metastatic melanoma imaging (Moreau et al., 1998).
Sigma Receptor Scintigraphy
Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer
- Investigation of a new iodobenzamide's potential in visualizing primary breast tumors in vivo (Caveliers et al., 2002).
Comparative Biodistribution Studies
Synthesis, characterization and comparative biodistribution study of a new series of p-iodine-125 benzamides
- Comparative study of [125I]radioiodobenzamides to identify the compound with optimal pharmacokinetic properties for melanoma imaging (Moins et al., 2001).
Crystal Engineering and Chemistry
Crystal engineering with hydrogen bonds and halogen bonds
- Study on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving iodobenzamides (Saha et al., 2005).
N-(2-diethylaminoethyl)-4-[123l]iodobenzamide as a tracer for the detection of malignant melanoma
- Evaluation of N-(2-diethylaminoethyl)-4-[123I]iodobenzamide's behavior in malignant melanotic disease, showing its potential for detecting both primary tumors and metastases (Brandau et al., 1993).
Further Research and Development
Synthesis of Benzomacrolactam by 12- endo Selective Aryl Radical Cyclization of N -(4-Allyloxybutyl)-2-iodobenzamide
- This study presents a novel method in the synthesis of benzomacrolactam, highlighting the versatility of iodobenzamide derivatives in organic synthesis (Faraco et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKELXHCISANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287263 | |
Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39887-31-5 | |
Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39887-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Cyclopropylmethyl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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